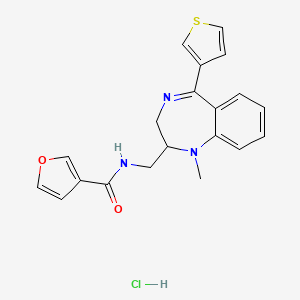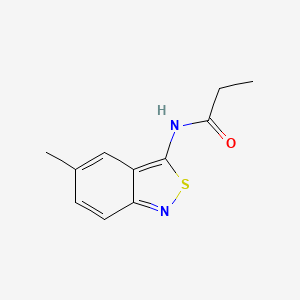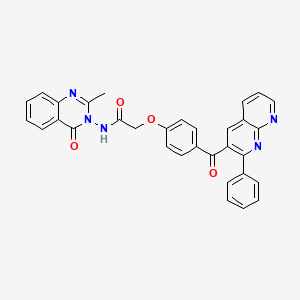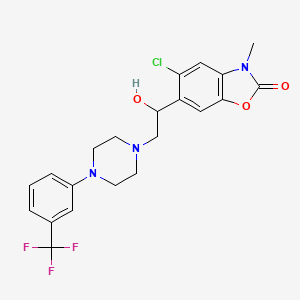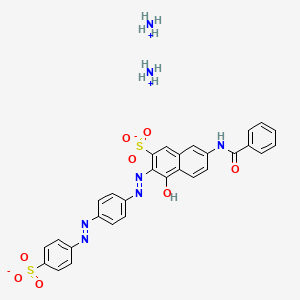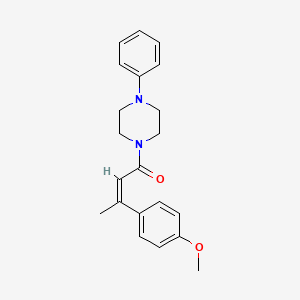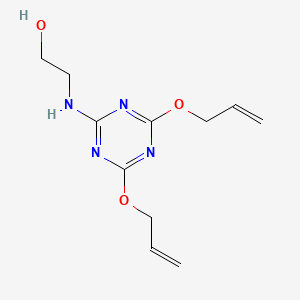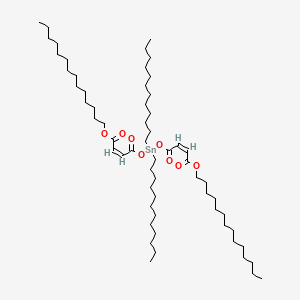
3,3',3''-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt typically involves the sequential substitution of the three chlorides of cyanuric chloride by sulfur-centered nucleophiles. The reaction conditions often require the use of solvents such as dichloromethane and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted triazine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazine derivatives.
Medicine: The compound may be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved may vary depending on the application, but generally involve the modification of key functional groups in the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
2,4,6-Triethoxy-1,3,5-triazine: Known for its use in organic synthesis, particularly in the formation of triazine derivatives.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is unique due to its specific structure, which includes multiple sulfur atoms and a triazine ring. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with various metal ions. These properties make it particularly useful in applications that require strong and stable chemical interactions.
Propiedades
Número CAS |
94313-63-0 |
|---|---|
Fórmula molecular |
C12H18N3Na3O9S6 |
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
trisodium;3-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C12H21N3O9S6.3Na/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24;;;/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3 |
Clave InChI |
AASAXNQBVXQPOP-UHFFFAOYSA-K |
SMILES canónico |
C(CSC1=NC(=NC(=N1)SCCCS(=O)(=O)[O-])SCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
